3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride
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Overview
Description
3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its benzofuran core structure, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of an amino group and a nitrile group in its structure makes it a versatile intermediate in organic synthesis.
Scientific Research Applications
3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds. Some of its notable applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the cyclization of 2-amino-6-cyanobenzofuran derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.
Mechanism of Action
3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride is similar to other benzofuran derivatives, such as 2-arylbenzofurans and indole derivatives. its unique combination of functional groups and structural features sets it apart from these compounds. The presence of both an amino group and a nitrile group enhances its reactivity and versatility, making it a valuable compound in various applications.
Comparison with Similar Compounds
2-arylbenzofurans
Indole derivatives
Ailanthoidol
Amiodarone
Bufuralol
Properties
IUPAC Name |
3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-4-6-1-2-7-8(11)5-12-9(7)3-6;/h1-3,8H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTDRQLMNBQEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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